(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that features a pyrazine ring, a piperidine ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Derivative: The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors.
Alkylation: The pyrazine derivative undergoes alkylation to introduce the ethyl group.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving nitrogen-containing precursors.
Methanamine Introduction: The methanamine group is introduced through reductive amination reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
- (1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride
- (1-(1-(Pyrimidin-2-yl)ethyl)piperidin-3-yl)methanamine hydrochloride
These compounds share structural similarities but differ in the heterocyclic ring (pyrazine, pyridine, pyrimidine). The unique properties of This compound arise from the presence of the pyrazine ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.ClH/c1-10(12-8-14-4-5-15-12)16-6-2-3-11(7-13)9-16;/h4-5,8,10-11H,2-3,6-7,9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPGLIXNKUGXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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